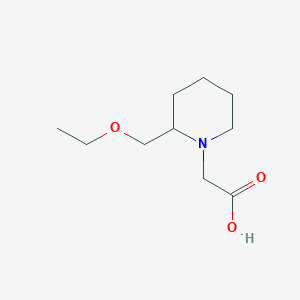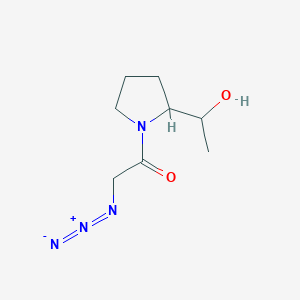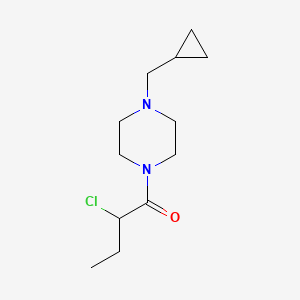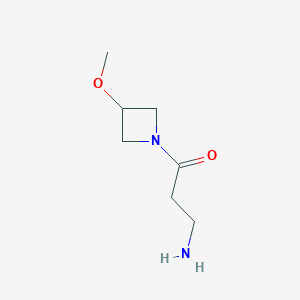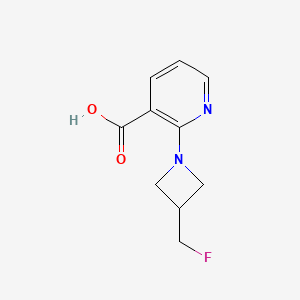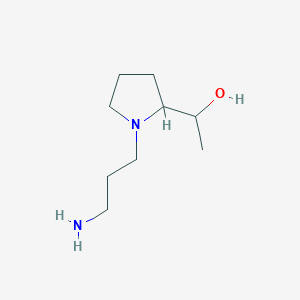
4-(Difluoromethyl)piperidine-1-carboximidamide
Vue d'ensemble
Description
4-(Difluoromethyl)piperidine-1-carboximidamide, commonly referred to as DFPC, is an organic compound with a wide range of applications in the field of synthetic organic chemistry. Due to its unique structure, DFPC has been used in a variety of research areas, including drug synthesis, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of “4-(Difluoromethyl)piperidine-1-carboximidamide”, but unfortunately, there seems to be limited information available on this specific compound. The available literature discusses piperidine derivatives in general, highlighting their importance in drug discovery and therapeutic potential against various cancers . However, detailed applications for the compound are not readily found in the public domain.
Mécanisme D'action
Target of Action
Piperine-carboximidamide hybrids have been developed as new cytotoxic agents targeting EGFR (Epidermal Growth Factor Receptor), BRAF (B-Raf Proto-Oncogene, Serine/Threonine Kinase), and CDK2 (Cyclin-Dependent Kinase 2) . These targets play crucial roles in cell proliferation and survival, and are often implicated in cancer.
Mode of Action
These compounds interact with their targets (EGFR, BRAF, and CDK2) and inhibit their activity . This inhibition disrupts the normal functioning of these proteins, leading to antiproliferative effects.
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 disrupts several cellular pathways involved in cell proliferation and survival . The exact pathways affected would depend on the specific cellular context.
Result of Action
The result of the action of these compounds is a decrease in cell proliferation, as evidenced by their antiproliferative activity against four cancer cell lines .
Propriétés
IUPAC Name |
4-(difluoromethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N3/c8-6(9)5-1-3-12(4-2-5)7(10)11/h5-6H,1-4H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKOYGOAXGOTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)piperidine-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



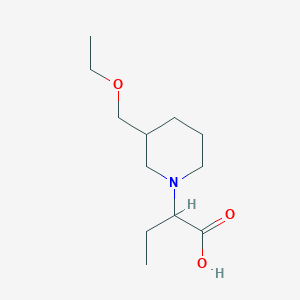
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1490846.png)

